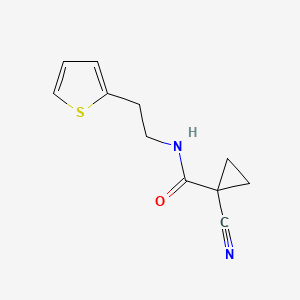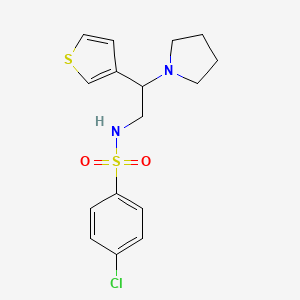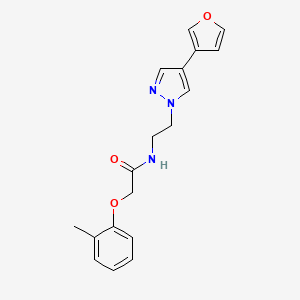![molecular formula C19H21N5O2S B2527827 2,4-Dimethyl-6-({1-[4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-thiazol-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidin CAS No. 2097909-96-9](/img/structure/B2527827.png)
2,4-Dimethyl-6-({1-[4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-thiazol-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound that has been under study for various applications. Structurally, it is a pyrimidine derivative with functional groups contributing to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is studied for its potential as a building block for more complex molecules and its role in reaction mechanisms.
Biology
In biological research, it's investigated for its interaction with cellular receptors and enzymes, potentially affecting metabolic pathways.
Medicine
Preliminary studies suggest possible therapeutic effects, such as antimicrobial and anti-inflammatory properties, warranting further clinical trials.
Industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine involves multi-step organic reactions. Initial steps typically involve the construction of the pyrimidine core, followed by the introduction of the thiazole and pyrrolidine moieties. Typical reagents include aldehydes, amines, and thiourea, using catalysts under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, large-scale synthesis would likely involve similar reaction pathways but optimized for yield and efficiency. This could include the use of automated flow reactors and continuous production techniques.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, especially at the thiazole and pyrrol moieties.
Reduction: : Selective reduction of the carbonyl group is feasible under controlled conditions.
Substitution: : The pyrimidine and pyrrolidinyl groups can participate in substitution reactions, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, and thiols.
Major Products
Oxidation and reduction reactions result in altered functional groups, while substitution reactions produce derivatives with varied substituents on the pyrimidine and pyrrolidinyl frameworks.
Wirkmechanismus
The compound likely exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains. These interactions can modulate biochemical pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
When compared to other pyrimidine derivatives, 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine stands out due to its unique combination of the pyrimidine, thiazole, and pyrrolidinyl moieties.
Similar Compounds
2,4-Dimethylpyrimidine: : Lacks the thiazole and pyrrolidinyl groups, resulting in different reactivity and applications.
Thiazole-based Compounds: : May share some reactive properties but differ significantly in biological activity.
Pyrrolidine Derivatives: : While structurally related, their functional profiles can vary widely.
Eigenschaften
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-10-16(22-14(3)20-12)26-15-6-9-24(11-15)18(25)17-13(2)21-19(27-17)23-7-4-5-8-23/h4-5,7-8,10,15H,6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQRPFJZIQMBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2527755.png)
![2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide](/img/structure/B2527756.png)

![2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2527759.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)

![N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)

